molecular formula C8H9Br2NO B8555503 3-(3,5-Dibromopyridin-4-yl)propan-1-ol

3-(3,5-Dibromopyridin-4-yl)propan-1-ol

Cat. No.: B8555503
M. Wt: 294.97 g/mol
InChI Key: UJMVZUVDWPIMER-UHFFFAOYSA-N
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Description

3-(3,5-Dibromopyridin-4-yl)propan-1-ol is a pyridine derivative characterized by a pyridine ring substituted with two bromine atoms at positions 3 and 5 and a 3-hydroxypropyl chain at position 4. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to the pyridine core’s prevalence in bioactive molecules . Its polar hydroxyl group enhances solubility in protic solvents, while the bromine atoms may contribute to halogen bonding interactions, a feature exploited in drug design for target binding .

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3-(3,5-dibromopyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H9Br2NO/c9-7-4-11-5-8(10)6(7)2-1-3-12/h4-5,12H,1-3H2

InChI Key

UJMVZUVDWPIMER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCCO)Br

Origin of Product

United States

Preparation Methods

Mechanism of Pyridyne Generation

The base-catalyzed isomerization of 3-bromopyridines to 4-substituted derivatives via pyridyne intermediates is a well-documented strategy. For 3-(3,5-dibromopyridin-4-yl)propan-1-ol, this method involves treating 3,5-dibromopyridine with a strong base (e.g., KOH) in the presence of a phase-transfer catalyst like 18-crown-6 in a polar aprotic solvent (e.g., DMA) at elevated temperatures (80–100°C). The base deprotonates the pyridine ring, generating a diradical pyridyne intermediate. This high-energy species undergoes nucleophilic attack by propanol at the 4-position, followed by rearomatization to yield the target compound.

Key Reaction Conditions

  • Base : KOH (3 equiv)

  • Catalyst : 18-crown-6 (3 equiv)

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 80°C

  • Time : 5–24 hours

Optimization and Yield

The reaction’s efficiency depends on the molar ratio of pyridine to alcohol. For example, a 2:1 ratio of pyridine to propanol maximizes yield (95%) while minimizing byproducts. The addition of bromide salts (e.g., KBr) enhances selectivity by suppressing competing pathways, increasing the 4-substituted product ratio from 8.6:1 to 14.4:1.

Direct Nucleophilic Aromatic Substitution (SNAr)

Substitution at the 4-Position

The electron-withdrawing effect of the two bromine atoms at the 3- and 5-positions activates the pyridine ring for nucleophilic substitution at the 4-position. Propanol, deprotonated to its alkoxide form, attacks the electrophilic carbon, displacing a bromide ion. However, this pathway is less favored due to bromide’s poor leaving-group ability under standard conditions.

Example Protocol

  • Substrate : 3,5-Dibromopyridine

  • Nucleophile : Potassium propanolate (generated in situ using K₂CO₃)

  • Solvent : Acetonitrile or DMF

  • Temperature : 80–100°C

  • Yield : Moderate (50–70%)

Enhancing Reactivity

The use of polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., 18-crown-6) improves reaction kinetics. For instance, in a related synthesis of 3-(3-(trifluoromethoxy)phenoxy)propan-1-ol, DMF with K₂CO₃ at 80°C achieved an 80.6% yield.

Sequential Bromination and Alkylation

Stepwise Functionalization

This two-step approach involves:

  • Alkylation : Introducing the propanol group to 4-hydroxypyridine via Mitsunobu or Williamson ether synthesis.

  • Bromination : Electrophilic bromination at the 3- and 5-positions using Br₂/FeBr₃ or N-bromosuccinimide (NBS).

Step 1: Alkylation

  • Substrate : 4-Hydroxypyridine

  • Reagent : 3-Bromopropanol (1.1 equiv)

  • Base : Cs₂CO₃ or K₂CO₃

  • Solvent : DMF or acetonitrile

  • Yield : 70–93%

Step 2: Bromination

  • Conditions : Br₂ (2.2 equiv), FeBr₃ (catalytic) in CH₂Cl₂

  • Temperature : 0°C to room temperature

  • Challenge : Regioselectivity due to competing ortho/para-directing effects of the propanol group.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Pyridyne IntermediateHigh regioselectivity; scalableRequires harsh base and high temperatures70–95%
Direct SNArSimple setup; avoids pyridyne intermediatesLow efficiency due to poor leaving group50–70%
Sequential FunctionalizationFlexible; controlled brominationMultiple steps; protection/deprotection needed60–80%

Mechanistic Considerations and Side Reactions

Competing Pathways in Pyridyne Chemistry

Pyridyne intermediates can lead to isomeric byproducts if the nucleophile attacks at multiple positions. For example, in the absence of a directing group, propanol may add to both the 4- and 6-positions of the pyridyne, necessitating careful optimization of stoichiometry and solvent.

Side Reactions in Alkylation

3-Bromopropanol may undergo self-condensation under basic conditions, forming ether byproducts. This is mitigated by using a large excess of pyridine (2:1 ratio) and low temperatures.

Industrial and Environmental Implications

The pyridyne method, while efficient, generates stoichiometric amounts of KBr waste. Recent advances focus on catalytic systems (e.g., Cu/ligand complexes) to reduce base usage. Additionally, solvent recovery in DMA-based reactions is critical for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromopyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridine derivatives with reduced bromine atoms.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dibromopyridin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanol group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents on Pyridine Ring Functional Group on Side Chain Key Features
3-(3,5-Dibromopyridin-4-yl)propan-1-ol 3-Br, 5-Br -CH₂CH₂CH₂OH (propanol) High halogen density; moderate polarity
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-NH₂, 5-F -CH₂CH₂CH₂OH Amino group (H-bond donor); fluorine (smaller halogen)
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5-OCH₃, 6-OCH₃ -C≡C-CH₂OH (propargyl alcohol) Methoxy groups (electron-donating); alkyne (click chemistry utility)

Electronic and Steric Effects

  • Bromine vs. Fluorine/Amino Groups: The bromine atoms in the target compound increase molecular weight (337.9 g/mol estimated) and polarizability compared to the lighter fluorine (atomic radius: 0.64 Å vs. Br: 1.14 Å). The amino group in the 2-amino-5-fluoro analog introduces hydrogen-bonding capability, enhancing solubility in polar solvents like water .
  • Methoxy vs. Bromine : The dimethoxy derivative’s electron-donating groups reduce ring electrophilicity, contrasting with the electron-withdrawing bromines, which may direct reactivity toward nucleophilic substitution .

Functional Group Reactivity

  • The propargyl alcohol side chain in 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the saturated propanol chain of the target compound .
  • The hydroxyl group in all three compounds allows for derivatization (e.g., esterification), but steric hindrance from bromine atoms in the target compound may slow such reactions relative to the methoxy or amino analogs.

Research Findings and Data Analysis

  • Solubility: The bromine substituents likely reduce aqueous solubility compared to the amino-fluoro analog but enhance lipophilicity, favoring organic solvents like dichloromethane (common in synthesis workflows, as seen in ) .
  • Thermal Stability: Brominated pyridines generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and halogen interactions.

Q & A

Q. How to address discrepancies in spectroscopic data between batches?

  • Methodological Answer : Batch-to-batch differences arise from residual solvents or tautomeric forms. Use deuterated DMSO for NMR to observe tautomerization. Cross-validate with X-ray crystallography (if crystals form) for absolute configuration confirmation .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential respiratory irritation. Avoid contact with oxidizing agents (risk of exothermic decomposition). For spills, neutralize with 5% sodium hydroxide and absorb with vermiculite .

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